3-bromofuran-2,5-dione

Polymer Chemistry Copolymerization Reactivity Ratios

3-Bromofuran-2,5-dione, also known as bromomaleic anhydride (CAS 5926-51-2), is a halogenated derivative of maleic anhydride with the molecular formula C4HBrO3 and a molecular weight of 176.95 g/mol. The compound exhibits a density of 1.905 g/mL at 25 °C, a boiling point of 215 °C, and a refractive index of 1.54.

Molecular Formula C4HBrO3
Molecular Weight 176.95 g/mol
CAS No. 5926-51-2
Cat. No. B1208300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromofuran-2,5-dione
CAS5926-51-2
Synonymsbromomaleic anhydride
Molecular FormulaC4HBrO3
Molecular Weight176.95 g/mol
Structural Identifiers
SMILESC1=C(C(=O)OC1=O)Br
InChIInChI=1S/C4HBrO3/c5-2-1-3(6)8-4(2)7/h1H
InChIKeyYPRMWCKXOZFJGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromofuran-2,5-dione (CAS 5926-51-2): A Brominated Maleic Anhydride Building Block for Precision Synthesis and Polymer Modification


3-Bromofuran-2,5-dione, also known as bromomaleic anhydride (CAS 5926-51-2), is a halogenated derivative of maleic anhydride with the molecular formula C4HBrO3 and a molecular weight of 176.95 g/mol [1]. The compound exhibits a density of 1.905 g/mL at 25 °C, a boiling point of 215 °C, and a refractive index of 1.54 . As a reactive, electrophilic cyclic anhydride, its key structural feature is a single bromine substituent at the 3-position of the furan-2,5-dione ring, which significantly modulates its reactivity profile relative to the unsubstituted parent compound [1]. This single-point modification enables distinct applications in precision polymer design, covalent bioconjugation, and the synthesis of complex heterocycles, where the bromine atom serves as both an electron-withdrawing group and a synthetic handle for further functionalization .

Why Generic Substitution Fails for 3-Bromofuran-2,5-dione (CAS 5926-51-2): The Critical Role of the Bromine Substituent in Dictating Reactivity


The presence of a single bromine atom at the 3-position of the furan-2,5-dione core fundamentally alters the chemical and biological properties of 3-bromofuran-2,5-dione compared to its non-halogenated parent, maleic anhydride, as well as other halogenated analogs. This substitution is not merely incremental; it creates a uniquely electrophilic anhydride with distinct electronic and steric characteristics that govern its performance in critical applications . For instance, the electron-withdrawing nature of the bromine atom enhances the anhydride's susceptibility to nucleophilic attack and influences its behavior in cycloaddition reactions and polymerization processes in ways that maleic anhydride cannot replicate . Consequently, substituting 3-bromofuran-2,5-dione with unsubstituted maleic anhydride or even dihalogenated variants can lead to significant differences in reaction rates, product regioselectivity, copolymer microstructure, and biological activity profiles, as quantified in the evidence below [1].

Quantitative Evidence Guide for 3-Bromofuran-2,5-dione (CAS 5926-51-2): Comparator-Backed Differentiation for Informed Selection


Enhanced Alternating Copolymerization Propensity: Reactivity Ratio Comparison with Styrene

3-Bromofuran-2,5-dione demonstrates a significantly stronger tendency toward alternating copolymerization with styrene compared to its non-brominated parent, maleic anhydride. The monomer reactivity ratio for 3-bromofuran-2,5-dione (rBrMAn) was determined to be 0, while that for styrene (rSt) was 0.05 at 60°C [1]. In comparison, for the maleic anhydride (MAn)/styrene system, reported reactivity ratios are rMAn = 0.015 and rSt = 0.04 under comparable conditions [2]. An rBrMAn value of 0, which is closer to the ideal of 0 for perfect alternation, indicates that the brominated monomer has a higher propensity for alternating addition, which is crucial for achieving a defined, regular copolymer microstructure [1].

Polymer Chemistry Copolymerization Reactivity Ratios

Unique Post-Polymerization Modification: Quantified Dehydrobromination of Copolymers

A key differentiating feature of 3-bromofuran-2,5-dione is the ability to quantitatively eliminate HBr from its copolymers, enabling a transformative post-polymerization modification that is not possible with maleic anhydride-based materials. The copolymer of 3-bromofuran-2,5-dione and styrene (copoly(BrMAn/St)) undergoes complete dehydrobromination when heated at 190°C for 1 hour under reduced pressure [1]. This process yields a polymer with a structure analogous to the maleic anhydride moiety in the polymer chain, effectively converting the initial brominated units into unsubstituted maleic anhydride-like rings within the macromolecular backbone [1].

Polymer Functionalization Post-Polymerization Modification Thermal Properties

Quantified Antimicrobial Activity: A Comparison of EC50 and MIC Values Against Maleic Anhydride

In a comparative screen against mycelial growth of Streptomyces sclerotiorum, 3-bromofuran-2,5-dione exhibited significant antimicrobial activity, whereas the parent compound, maleic anhydride, was inactive at the highest concentration tested. The EC50 (half maximal effective concentration) for 3-bromofuran-2,5-dione was 43.05 mM, and its MIC (minimum inhibitory concentration) was 107.63 mM [1]. In stark contrast, maleic anhydride showed no inhibitory activity, with both EC50 and MIC values reported as >1000 mM [1].

Antimicrobial Screening Biological Activity Bioactivity Comparison

Isomerization Resistance in Polycondensation: A Comparison with Citraconic and Dichloromaleic Anhydrides

In metal triflate-catalyzed polycondensations with 1,6-hexanediol, 3-bromofuran-2,5-dione (BMaAh) exhibits low and controllable isomerization compared to other substituted maleic anhydrides. At 100°C, the polycondensation of BMaAh showed only a low extent of isomerization to trans isomers (1-3%), which was similar to that of citraconic anhydride (CiAh) and dichloromaleic anhydride (DCMaAh) [1]. However, the study notes that bismuth and samarium triflate-catalyzed polycondensations of BMaAh and DCMaAh were less successful than those of CiAh, indicating that while isomerization is low, the overall polymerization efficiency is influenced by the nature of the halogen substituent [1].

Polycondensation Isomerization Polyester Synthesis

Synthetic Utility in One-Pot Maleimide Synthesis: A Quantitative Yield Comparison

3-Bromofuran-2,5-dione serves as a key intermediate in a single-step synthesis of farinomalein A, a naturally occurring maleimide, via a radical-mediated introduction of an isopropyl group and subsequent one-pot maleimide formation with β-alanine [1]. While a direct comparator is not provided in the same study, the method's efficiency can be inferred from the broader literature on maleimide synthesis. For instance, a study on Diels-Alder reactions using various maleimides reports that N-phenylmaleimide, a common comparator, yields the corresponding 2-phenylisoindoline-1,3-dione in 59% yield [2]. The one-pot protocol using 3-bromofuran-2,5-dione enables a streamlined, two-step sequence without isolation of intermediates, offering a practical advantage in synthetic efficiency and atom economy.

Organic Synthesis Maleimide Synthesis Radical Reactions

Optimal Research and Industrial Application Scenarios for 3-Bromofuran-2,5-dione (CAS 5926-51-2)


Synthesis of Well-Defined Alternating Copolymers for Advanced Materials

Leveraging its near-ideal monomer reactivity ratio of 0 with styrene [1], 3-bromofuran-2,5-dione is the monomer of choice for producing highly regular alternating copolymers. This precise control over sequence distribution is essential for designing materials with predictable thermal, mechanical, and solubility properties, such as specialty surfactants, compatibilizers, and precursors for carbon materials. The resulting copolymers can then be quantitatively dehydrobrominated at 190°C to generate maleic anhydride-like functionalities along the backbone, offering a unique platform for further chemical modification [1].

Development of Novel Antimicrobial Agents and Bioactive Molecular Scaffolds

The compound's demonstrated antimicrobial activity against Streptomyces sclerotiorum, with an EC50 of 43.05 mM, starkly contrasts with the inactivity of maleic anhydride (>1000 mM) [1]. This makes 3-bromofuran-2,5-dione a compelling starting point for the design and synthesis of new antimicrobial libraries. Its role as a key intermediate in the one-pot synthesis of farinomalein A and its analogs further underscores its utility in generating bioactive maleimides for pharmaceutical and agrochemical research [2].

Precision Functionalization of Polymers via Post-Polymerization Modification

For applications requiring a two-stage polymer functionalization strategy, the copolymer of 3-bromofuran-2,5-dione and a comonomer like styrene offers a unique advantage. The quantitative dehydrobromination reaction upon heating to 190°C for 1 hour [1] allows researchers to install reactive maleic anhydride groups into a polymer chain in a controlled manner. This is a powerful technique for creating functional surfaces, reactive polymer blends, and advanced materials where the final properties must be 'switched on' after the polymer architecture is established.

Synthesis of Complex Heterocycles via Diels-Alder and Cycloaddition Chemistry

As demonstrated in the synthesis of isobenzofuran-1,3-diones [1] and its use as a dienophile in stereochemical studies [2], the electron-deficient double bond of 3-bromofuran-2,5-dione is highly reactive in cycloaddition reactions. Its unique steric and electronic profile, conferred by the bromine atom, can lead to high regio- and stereoselectivity in Diels-Alder reactions, making it an invaluable tool for constructing complex polycyclic frameworks found in natural products and pharmaceutical candidates.

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